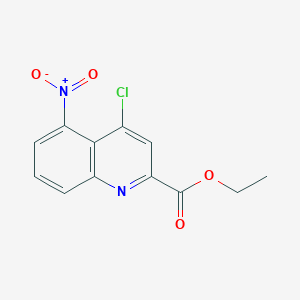
Ethyl 4-chloro-5-nitroquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-chloro-5-nitroquinoline-2-carboxylate is a chemical compound with the molecular formula C12H9ClN2O4 and a molecular weight of 280.67 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9ClN2O4/c1-2-19-12(16)9-6-7(13)11-8(14-9)4-3-5-10(11)15(17)18/h3-6H,2H2,1H3 . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 280.66 . It is stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
Ethyl 4-chloro-5-nitroquinoline-2-carboxylate is involved in various chemical reactions and synthesis processes. For instance, it reacts with p-toluenesulfonylhydrazide at room temperature in a DMSO/K2CO3 system, yielding specific pyrazoloquinoline derivatives after alkylation with ethyl iodide (Ukrainets, Tkach, Kravtsova, & Turov, 2009). In another study, direct interaction with salicylaldehyde oxyanion and subsequent reductive cyclization produced specific benzoxazepinoquinoline carboxylic esters, demonstrating versatile synthetic applications (Farrayeh et al., 2013).
Antibacterial Activity
This compound derivatives exhibit potential antibacterial properties. For example, ethyl-2-chloroquinoline-3-carboxylates showed moderate in vitro antibacterial activity against bacteria like Bacillus subtilis and Vibrio cholera (Krishnakumar et al., 2012). Additionally, 2-chloroquinolin-4-pyrimidine carboxylate derivatives synthesized using ultrasound-promoted reactions demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria (Balaji et al., 2013).
Synthesis of Novel Compounds
This compound serves as a precursor in the synthesis of novel compounds with potential biological activities. For instance, the synthesis of novel 3-substituted 1-alkyl-4-oxo-1,4-dihydropyridazinoquinoxalines from the reaction of 2-(1-alkylhydrazino)-6-chloroquinoxaline 4-oxides with specific reactants was reported, showcasing the versatility of the compound in organic synthesis (Kurasawa et al., 2000).
Antioxidant Properties
Some derivatives of this compound exhibit significant antioxidant properties. Compounds synthesized from 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates showed potential in vitro antioxidant activity, indicating the compound's relevance in the study of oxidative stress-related conditions (Saraiva et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
ethyl 4-chloro-5-nitroquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4/c1-2-19-12(16)9-6-7(13)11-8(14-9)4-3-5-10(11)15(17)18/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCQQXWYDQNEQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C(=CC=C2)[N+](=O)[O-])C(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-chlorophenethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2567562.png)
![Methyl 2-[2-(4-butoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2567563.png)

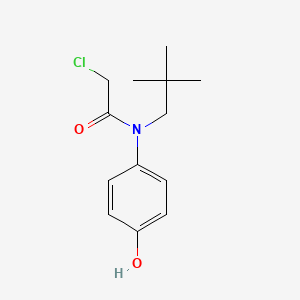
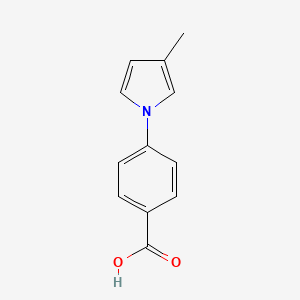
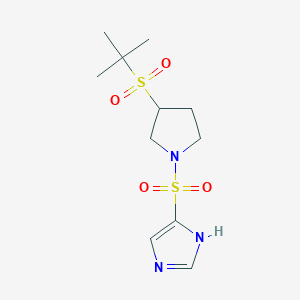
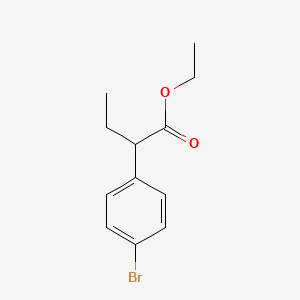
![2-Chloro-3-[4-(4-methoxybenzoyl)piperidine-1-carbonyl]pyridine](/img/structure/B2567571.png)
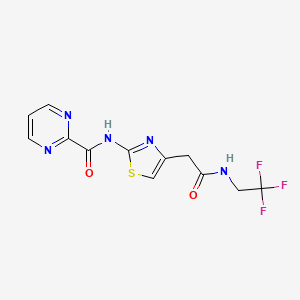
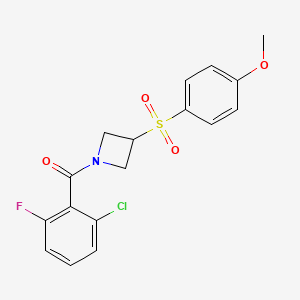
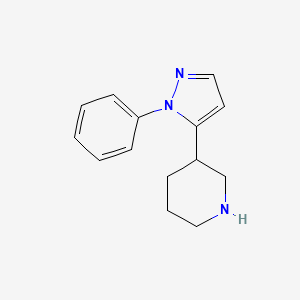
![N-[3-(2-Oxopyrrolidin-1-yl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2567579.png)
![(2S,3R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-3-carboxylic acid](/img/structure/B2567581.png)

